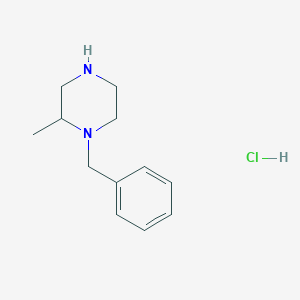

1-Benzyl-2-methylpiperazine hydrochloride

Description

Contextualization within Piperazine (B1678402) Scaffold Chemistry

The significance of 1-Benzyl-2-methylpiperazine (B1279397) hydrochloride is best understood within the broader context of its core chemical structure: the piperazine scaffold. Piperazine is a six-membered ring containing two opposing nitrogen atoms. chemeurope.comijrrjournal.com This arrangement confers a unique set of physicochemical properties that have made it a "privileged scaffold" in medicinal chemistry and drug discovery. tandfonline.com

Key characteristics of the piperazine scaffold include:

Basicity: The two nitrogen atoms provide basic centers, which can be crucial for molecular interactions and can improve the pharmacokinetic properties of a drug candidate. tandfonline.com

Solubility: The piperazine ring is generally water-soluble, a property that can be modulated by adding substituents to the nitrogen or carbon atoms. tandfonline.combohrium.com This is often leveraged to enhance the bioavailability of potential drug molecules. bohrium.com

Chemical Reactivity and Versatility: The nitrogen atoms are nucleophilic, allowing for the relatively straightforward addition of various functional groups. This chemical reactivity makes the piperazine ring an excellent linker to connect different pharmacophores or a foundational structure for building new bioactive compounds. tandfonline.comnih.gov

Conformational Flexibility: The ring can adopt different conformations, which can be tailored by incorporating it into more rigid polycyclic structures to achieve a desired three-dimensional shape for interacting with biological targets. tandfonline.com

Due to these advantageous properties, the piperazine moiety is a core component in a wide array of compounds investigated for numerous therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antidepressant activities. nih.govresearchgate.net

Historical Overview of Piperazine Derivatives in Scientific Inquiry

The scientific journey of piperazine and its derivatives began with investigations into their fundamental chemical properties and potential applications. Initially named for its chemical similarity to piperidine, a component of black pepper, piperazine itself is a synthetic compound. chemeurope.comijrrjournal.comiiab.me

In the mid-20th century, piperazine derivatives first gained significant attention for their therapeutic value. Around 1953, piperazine was introduced as an effective anthelmintic agent, used to treat parasitic worm infections like roundworm. chemeurope.comresearchgate.net This application stemmed from its ability to paralyze the parasites, allowing them to be expelled from the host's body. taylorandfrancis.com

Following this initial success, the scope of piperazine research expanded dramatically. Medicinal chemists began to explore how modifying the basic piperazine structure could lead to compounds with different pharmacological activities. ijrrjournal.com This led to the development of a vast library of derivatives, including benzylpiperazine (BZP), which has stimulant properties, and phenylpiperazines like mCPP, which have been used as probes in psychiatric research to study serotonin (B10506) function. researchgate.neteuropa.eu The benzyl (B1604629) group, in particular, proved to be a useful addition, as it can serve as a protective group that is easily removed, facilitating the synthesis of specifically substituted piperazines. orgsyn.org This historical progression from a simple anthelmintic to a cornerstone of modern drug discovery highlights the enduring versatility and importance of the piperazine scaffold. benthamdirect.com

Significance of 1-Benzyl-2-methylpiperazine Hydrochloride in Contemporary Research

In contemporary academic and industrial research, this compound is primarily valued as a specialized chemical building block or intermediate. bldpharm.com Its significance lies not in its direct biological activity, but in its utility for constructing more elaborate molecules with specific functions.

Researchers utilize this compound in multi-step synthetic pathways to create novel chemical entities. For instance, patent literature describes the use of methyl-benzyl piperazine hydrochloride as a key intermediate in the synthesis of Meclozine, an antihistamine. google.com In other research, benzylpiperazine derivatives are being designed and synthesized to act as highly selective inhibitors of specific protein-protein interactions, which is a promising strategy in the development of new anticancer therapies. nih.gov Furthermore, the development of new benzylpiperazine-based compounds is being explored for their potential as reversible enzyme inhibitors. unisi.it

The structure of this compound offers synthetic chemists a piperazine core with one nitrogen atom functionalized with a benzyl group and a methyl group at the 2-position. This pre-functionalized arrangement allows for precise, regioselective reactions on the second, unsubstituted nitrogen atom, enabling the controlled assembly of complex target molecules. The benzyl group can also function as a protecting group that can be removed later in the synthesis if needed. orgsyn.org Therefore, the compound's primary role in modern research is to serve as a foundational piece in the intricate process of chemical synthesis, contributing to the discovery and development of new functional materials and potential therapeutics.

Data Tables

Table 1: Physicochemical Properties of 1-Benzyl-2-methylpiperazine This table details the computed properties of the base compound, 1-Benzyl-2-methylpiperazine.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-benzyl-2-methylpiperazine | nih.gov |

| Molecular Formula | C₁₂H₁₈N₂ | nih.gov |

| Molecular Weight | 190.28 g/mol | nih.gov |

| CAS Number | 29906-54-5 | nih.gov |

Established Synthetic Pathways for this compound

The construction of the 1-benzyl-2-methylpiperazine core typically relies on the nucleophilic character of the piperazine nitrogen atoms, allowing for the introduction of substituents through alkylation. A key challenge in this approach is achieving mono-alkylation and preventing the formation of the di-substituted by-product.

Alkylation Reactions Utilizing Piperazine Precursors

A primary route to 1-benzyl-2-methylpiperazine involves the direct N-alkylation of 2-methylpiperazine (B152721) with a benzylating agent, most commonly benzyl chloride or benzyl bromide. The reaction leverages the nucleophilicity of the secondary amines in the 2-methylpiperazine ring. To favor mono-benzylation over di-benzylation, an excess of the piperazine precursor is often employed. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. The choice of solvent and base can influence the reaction's selectivity and yield.

Alternatively, to circumvent the issue of multiple alkylations, a protecting group strategy can be utilized. One of the nitrogen atoms of 2-methylpiperazine can be temporarily protected, for instance with a tert-butoxycarbonyl (Boc) group. This allows for the selective benzylation of the unprotected nitrogen. Subsequent removal of the protecting group under acidic conditions yields the desired mono-benzylated product.

A specific synthetic route has been designed for chiral 2-methylpiperazine and its derivatives. This involves a multi-step process that can be adapted for the synthesis of 1-benzyl-2-methylpiperazine. The process may involve the condensation of a suitable precursor with benzylamine to form the piperazine ring, followed by reduction steps to yield the final product. For instance, a method for preparing 1-benzyl-(S)-3-methylpiperazine has been described, which is a regioisomer of the target compound and highlights a plausible synthetic strategy.

Table 1: Comparison of Alkylation Strategies for 1-Benzyl-2-methylpiperazine Synthesis

| Synthetic Strategy | Key Reagents | Advantages | Disadvantages |

| Direct Alkylation | 2-Methylpiperazine, Benzyl Halide, Base | Fewer synthetic steps. | Potential for di-alkylation, requiring careful control of stoichiometry. |

| Protection Group Strategy | Boc-protected 2-methylpiperazine, Benzyl Halide, Base | High selectivity for mono-alkylation. | Additional protection and deprotection steps increase overall reaction length. |

| Ring Formation via Condensation | Precursor molecule, Benzylamine | Can be adapted for stereoselective synthesis. | May involve a longer synthetic route with multiple steps. |

Formation of Hydrochloride Salts in Synthesis

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base of 1-benzyl-2-methylpiperazine with hydrochloric acid. The reaction is usually performed in a suitable organic solvent, such as ethanol, methanol, or diethyl ether. The addition of HCl protonates the basic nitrogen atoms of the piperazine ring, leading to the precipitation of the hydrochloride salt. This salt formation serves not only to facilitate purification and handling of the compound but also to improve its stability and solubility in aqueous media. The stoichiometry of the acid used can determine whether a mono- or di-hydrochloride salt is formed.

Stereoselective Synthesis of this compound Analogs

The presence of a chiral center at the 2-position of the piperazine ring necessitates stereoselective synthetic methods to obtain enantiomerically pure this compound.

Chiral Auxiliaries and Asymmetric Catalysis in Piperazine Synthesis

Chiral auxiliaries can be employed to control the stereochemistry during the synthesis of the piperazine ring. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. After the desired stereocenter is established, the auxiliary is removed. For example, a chiral auxiliary could be attached to a precursor molecule before the cyclization step to form the piperazine ring, thereby influencing the stereochemical outcome.

Asymmetric catalysis offers a more efficient approach to enantioselective synthesis. In this method, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the synthesis of piperazine derivatives, chiral catalysts can be used in key bond-forming reactions, such as asymmetric hydrogenation or alkylation, to establish the desired stereocenter.

Enantioselective Approaches for Piperazine Derivatives

Several enantioselective strategies have been developed for the synthesis of chiral piperazines. One approach involves the use of enantiomerically pure starting materials derived from the chiral pool, such as amino acids. These precursors, with their inherent chirality, can be converted into chiral 2-substituted piperazines through a series of chemical transformations.

Another powerful technique is the catalytic asymmetric synthesis of piperazin-2-ones, which can then be reduced to the corresponding piperazines. For example, asymmetric palladium-catalyzed allylic alkylation has been used to produce enantioenriched piperazin-2-ones. These intermediates can then be further modified and reduced to yield chiral piperazine derivatives.

Advanced Synthetic Techniques Applicable to Piperazine Derivatization

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis and derivatization of piperazines, including 1-benzyl-2-methylpiperazine. These methods often provide greater efficiency, selectivity, and functional group tolerance compared to traditional approaches.

One such area is the C-H functionalization of the piperazine ring. This strategy allows for the direct introduction of substituents onto the carbon framework of the piperazine core, bypassing the need for pre-functionalized starting materials. While much of the focus has been on N-substitution, methods for the direct C-H functionalization of piperazines are emerging as a powerful tool for creating structural diversity.

Flow chemistry is another advanced technique that can be beneficial for piperazine synthesis. By conducting reactions in a continuous flow system rather than in a traditional batch reactor, it is often possible to achieve better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. Flow chemistry can be particularly advantageous for controlling the mono- to di-alkylation ratio in the synthesis of 1-benzyl-2-methylpiperazine.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H19ClN2 |

|---|---|

Molecular Weight |

226.74 g/mol |

IUPAC Name |

1-benzyl-2-methylpiperazine;hydrochloride |

InChI |

InChI=1S/C12H18N2.ClH/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3;1H |

InChI Key |

ZWNGBJWPPPPFST-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCN1CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Pharmacological Modalities and Mechanistic Insights

Neurotransmitter System Interactions

Benzylpiperazine and its related structures engage with serotonergic, dopaminergic, and noradrenergic systems, modulating the activity of these key neurotransmitters.

Serotonergic Receptor System Modulation

Molecular docking studies have further supported the binding affinity of benzylpiperazine derivatives for serotonin (B10506) receptors. researchgate.net Detailed radioligand binding assays on related arylpiperazine compounds have quantified these interactions, revealing high affinity for several serotonin receptor subtypes.

| Compound | 5-HT1A | 5-HT2A | 5-HT7 |

|---|---|---|---|

| Compound 8a | 17.6 | 183 | 10.5 |

| Compound 8b | 7.7 | 29.2 | 4.8 |

| Compound 11b | 14.6 | 114 | 16.5 |

| Compound 12b | 12.8 | 10.3 | 1.5 |

Note: The compounds listed in the table are structurally related arylpiperazine derivatives, not 1-Benzyl-2-methylpiperazine (B1279397) hydrochloride itself. The data is presented to illustrate the affinity of the broader chemical class for serotonergic receptors.

Dopaminergic Receptor System Interactions

The dopaminergic system is another primary target for benzylpiperazine derivatives. nih.gov BZP is known to elevate extracellular dopamine (B1211576) levels, although its potency at the dopamine reuptake transporter (DAT) is reportedly lower than at SERT. wikipedia.orgnih.gov In vitro studies using dopaminergic human neuroblastoma cells (SH-SY5Y) have been employed to elucidate the cellular mechanisms of action of these compounds. nih.gov

Research focused on designing selective ligands for dopamine receptor subtypes has yielded extensive binding data for related piperazine (B1678402) and piperidine structures. These studies help to characterize the potential for interaction with the D₂-like (D₂, D₃, D₄) and D₁-like (D₁, D₅) receptor families.

| Compound | D1 | D2 | D3 | D5 |

|---|---|---|---|---|

| Compound 9b | >10000 | 105 | >10000 | >10000 |

| Compound 10b | >10000 | 102 | >10000 | >10000 |

| Compound 11b | >10000 | 311 | >10000 | >10000 |

| Compound 12b | >10000 | 67.5 | >10000 | >10000 |

Note: The compounds listed are structural analogs. This data illustrates the interaction of the arylpiperazine scaffold with dopamine receptors, showing notable selectivity for the D₂ subtype over others.

Noradrenergic System Modulation

The noradrenergic system is also modulated by benzylpiperazine compounds. nih.gov BZP exhibits a comparatively lower potency for the noradrenaline reuptake transporter (NET). wikipedia.org A significant finding is its action as an antagonist at α₂-adrenoreceptors. wikipedia.org Since α₂-adrenoreceptors function as presynaptic autoreceptors that inhibit norepinephrine release, their antagonism leads to an increase in synaptic noradrenaline levels. wikipedia.orgnih.gov Furthermore, the closely related compound 1-methyl-4-benzylpiperazine (MBZP) has been observed to possess adrenergic blocking activity in animal studies. wikipedia.org

Studies on related phenylpiperazine derivatives have confirmed high-affinity binding to α₁-adrenergic receptors.

| Compound | α₁-ARs |

|---|---|

| Compound 5 | 56.1 |

| Compound 12 | 35.7 |

| Compound 13 | 12.6 |

| Compound 14 | 11.9 |

Note: The data represents the affinity of related phenylpiperazine-hydantoin derivatives for α₁-adrenergic receptors.

Muscarinic Receptor (M4) Antagonism Research

Currently, there is a lack of specific research in the public domain investigating the direct interaction of 1-Benzyl-2-methylpiperazine hydrochloride or its close benzylpiperazine analogs with the M₄ muscarinic acetylcholine (B1216132) receptor. While M₄ receptor antagonists are of significant interest in neuroscience research for their potential role in modulating basal ganglia motor function, often in opposition to dopamine signaling, a direct link to this specific piperazine compound has not been established in the available literature. google.com

Enzyme Inhibition and Receptor Binding Studies

Beyond direct receptor interactions, the potential for piperazine-containing molecules to inhibit key enzymes in neurotransmitter metabolism has been an area of active investigation.

Monoamine Oxidase (MAO) Inhibition Profiling

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. nih.gov Inhibition of these enzymes, particularly MAO-B, is a therapeutic strategy for increasing dopamine levels. nih.gov

While direct studies on this compound are not available, research on structurally related piperazine and piperidine derivatives has demonstrated significant potential for MAO inhibition. These studies often reveal a preference for inhibiting the MAO-B isoform over MAO-A. The mechanism of inhibition by these related compounds has been characterized as competitive and reversible. nih.govmdpi.com

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | MAO-B Selectivity Index (SI) |

|---|---|---|---|

| Compound S5 | 3.857 | 0.203 | 19.04 |

| Compound S15 | 3.691 | >10 | <0.37 |

| Compound S16 | >10 | 0.979 | >10.21 |

Note: The compounds listed are pyridazinobenzylpiperidine derivatives, structurally related to the subject compound. The data illustrates the potential for this chemical class to act as selective MAO-B inhibitors. The Selectivity Index (SI) is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B).

Lysine Specific Demethylase 1 (LSD1) Inhibition

Lysine Specific Demethylase 1 (LSD1) has become a significant target in therapeutic research, particularly in oncology, due to its role in epigenetic regulation. Overexpression of LSD1 is linked to the development of various malignancies. rsc.org Consequently, the development of LSD1 inhibitors is an active area of investigation. rsc.orgnih.gov While direct studies on this compound are not detailed in the available research, the broader class of nitrogen-containing heterocyclic compounds, which includes piperazines, has been explored for this activity. nih.gov The development of inhibitors for LSD1 often involves scaffolds that can interact with the enzyme's active site, and various synthetic compounds are currently under investigation, with some advancing to clinical trials. rsc.orgresearchgate.net

Interactions with Adrenergic Receptors

Benzylpiperazine derivatives have been noted for their interactions with the central nervous system, often involving adrenergic and other monoamine receptors. researchgate.net Specifically, 1-benzylpiperazine (BZP) and its analogues can stimulate the release and inhibit the reuptake of neurotransmitters like dopamine and noradrenaline. researchgate.netwikipedia.org This activity leads to increased activation of both central and peripheral α- and β-adrenergic postsynaptic receptors. researchgate.net

In the context of metabolic disease, certain piperazine derivatives have been designed as potential adrenoceptor antagonists. For instance, a series of compounds including 1-benzyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)-4-alkylpiperazines were evaluated for their potential to modulate α2-adrenoceptors, which are implicated in the regulation of insulin secretion. nih.gov However, in that particular study, the observed antihyperglycemic effects in vivo did not correlate with the in vitro affinities for α2-adrenoceptors, suggesting a more complex mechanism of action or involvement of other targets. nih.gov

Preclinical Pharmacological Evaluations in Experimental Models

The therapeutic utility of a compound is further elucidated through its performance in preclinical models that mimic human diseases. Benzylpiperazine derivatives have been assessed in a range of such experimental settings.

Models of Neurological System Modulation

The piperazine scaffold is a key feature in compounds designed to modulate neurological pathways, particularly in the context of pain. A series of novel benzylpiperazine derivatives were developed as ligands for the σ-1 receptor, which is known to modulate nociceptive signaling. nih.govacs.orgacs.org In preclinical mouse models, these compounds demonstrated significant therapeutic potential.

One notable derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15), was tested in a mouse formalin assay for inflammatory pain and a chronic constriction injury model for neuropathic pain. nih.govacs.org The compound produced dose-dependent antinociceptive and anti-allodynic effects. nih.govacs.orgacs.org Importantly, these effects were achieved without impairing locomotor activity, suggesting a specific analgesic action without sedative side effects. nih.govacs.org These findings support the development of benzylpiperazine-based σ-1 receptor antagonists as potential treatments for chronic pain. nih.govacs.org

Table 1: In Vivo Antinociceptive and Anti-Allodynic Effects of a Benzylpiperazine Derivative (Compound 15)

| Experimental Model | Effect Observed | Dose Range (i.p.) | Key Finding | Reference |

|---|---|---|---|---|

| Mouse Formalin Assay (Inflammatory Pain) | Dose-dependent antinociception | 3–60 mg/kg | Significant reduction in pain response. | nih.gov |

| Chronic Constriction Injury (Neuropathic Pain) | Dose-dependent anti-allodynic effects | 3–60 mg/kg | Amelioration of nerve-injury related pain. | nih.gov |

| Rotarod Assay (Motor Coordination) | No significant effects | Up to 60 mg/kg | Lack of sedation or impaired locomotor responses. | acs.org |

Anti-inflammatory Response Investigations

Beyond direct pain modulation, compounds containing the piperazine moiety have demonstrated anti-inflammatory properties. The anti-inflammatory potential of benzylpiperazine derivatives has been linked to the modulation of inflammatory pain responses through σ-1 receptor antagonism. nih.gov Other studies have investigated different piperazine-containing compounds, finding that they can regulate key inflammatory pathways. For instance, some natural compounds have been shown to exert anti-inflammatory effects by targeting proteins like Janus kinase 2 (JAK2) and cyclooxygenase-2 (COX-2), which are involved in both inflammation and cancer signaling pathways. frontiersin.org This suggests that the piperazine scaffold can be incorporated into molecules designed to mitigate inflammatory processes.

Glucose Homeostasis Regulation Studies

Dysfunction in the regulation of insulin secretion is a hallmark of non-insulin-dependent diabetes mellitus. Research into new antidiabetic agents has included the design and evaluation of piperazine derivatives. In one study, a series of 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines and related structures were assessed in a rat model of type II diabetes. nih.govnih.gov

Pharmacological evaluation was conducted using glucose tolerance tests in streptozotocin-induced diabetic rats. nih.gov The most active compound, 1-(2',4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)- 4-methylpiperazine, was found to strongly improve glucose tolerance. nih.gov This effect appeared to be at least partially mediated by a significant increase in insulin secretion. nih.gov Further structure-activity relationship studies identified other potent compounds in the series, such as 1,4-diisopropyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine, which also improved glucose tolerance without causing hypoglycemia. nih.gov These findings position certain piperazine derivatives as promising candidates for further investigation as antihyperglycemic agents. nih.gov

Antiviral and Antimicrobial Activity Assessments

The piperazine nucleus is a versatile scaffold that has been incorporated into a wide array of compounds demonstrating antimicrobial and antifungal activities. apjhs.comresearchgate.netresearchgate.netnih.gov The global challenge of microbial resistance necessitates the development of novel antimicrobial agents, and piperazine derivatives have shown potential in this area. researchgate.net

Numerous studies have synthesized and screened various piperazine derivatives against a range of pathogens. These compounds have exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netnih.gov For example, multifunctionalized piperazine polymers have shown efficient antimicrobial activity against E. coli, M. smegmatis, S. aureus, and Candida albicans. nih.gov The broad-spectrum activity of these derivatives suggests that the piperazine moiety is a valuable pharmacophore in the design of new anti-infective therapies. apjhs.comnih.gov

Anti-HIV Activity Research

Research into the therapeutic potential of piperazine derivatives has identified promising candidates for anti-HIV agents. While direct studies on this compound are not extensively documented in publicly available research, investigations into structurally related compounds highlight the significance of the 2-methylpiperazine (B152721) moiety as a key pharmacophore in the development of HIV-1 inhibitors.

A notable area of research has focused on piperazine-based C-C chemokine receptor type 5 (CCR5) antagonists. nih.govresearchgate.net CCR5 is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells. researchgate.net By blocking this receptor, CCR5 antagonists can effectively prevent the virus from infecting new cells.

Studies involving the optimization of piperidino-piperazine compounds have demonstrated that the presence and stereochemistry of a methyl group on the piperazine ring are critical for high binding affinity to the CCR5 receptor. Specifically, the (S)-2-methyl piperazine configuration has been identified as essential for potent CCR5 antagonism and, consequently, anti-HIV-1 activity. nih.govresearchgate.net

In one line of research, the optimization of initial lead compounds led to the development of derivatives with significant activity in both CCR5-RANTES binding assays and antiviral assays. nih.gov This systematic structure-activity relationship (SAR) study underscored the importance of the 2(S)-methyl piperazine unit for achieving the desired inhibitory effects against HIV-1. nih.gov The findings from these studies suggest that compounds incorporating this key structural feature, such as derivatives of 1-benzyl-2-methylpiperazine, could serve as a valuable scaffold for the design of novel anti-HIV therapeutics.

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Elements for Biological Activity

The biological activity of benzylpiperazine derivatives is intricately linked to three main structural components: the benzyl (B1604629) moiety, the stereochemistry at the C-2 position of the piperazine (B1678402) ring, and other substitutions on the piperazine core. Alterations to any of these regions can significantly impact how the molecule interacts with its biological targets.

The benzyl group is a crucial pharmacophoric element in this class of compounds. Modifications to the aromatic ring of the benzyl moiety can profoundly influence binding affinity and selectivity for various receptors. Studies on a series of benzylpiperazinyl derivatives targeting sigma (σ) receptors have provided valuable insights into these relationships. nih.gov

Research has shown that the nature and position of substituents on the benzyl ring can modulate activity. For instance, in a series designed as σ₁ receptor antagonists, the introduction of a methoxy (B1213986) group at the para-position of the benzyl ring was found to be particularly favorable. The compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) demonstrated the highest affinity for the σ₁ receptor (Kᵢ = 1.6 nM) and a significant improvement in selectivity over the σ₂ receptor. nih.govacs.org This suggests that the electronic and steric properties conferred by the p-methoxy group enhance the interaction with the receptor's binding pocket.

In contrast, other substitutions may be detrimental to activity. A study that replaced a chromone (B188151) moiety with various cyclic systems, including a 1-(2-naphthyl methyl)-4-benzyl piperazine, found that many of these derivatives bind to sigma sites in the nanomolar range. nih.gov This highlights that extending the aromatic system can maintain high affinity. The electronic properties of substituents on the benzene (B151609) ring have also been shown to affect the chemical stability of the benzyl group, for example, by influencing its susceptibility to hydrogenolysis, which could in turn affect the compound's metabolic profile and duration of action. researchgate.net

| Compound | N-1 Substituent | Benzyl Moiety | σ₁R Kᵢ (nM) | Reference |

|---|---|---|---|---|

| Lead Compound (8) | 3-Cyclohexylpropan-1-one | Unsubstituted Benzyl | 1.8 | nih.gov |

| Compound 15 | 3-Cyclohexylpropan-1-one | 4-Methoxybenzyl | 1.6 | nih.govacs.org |

| Compound 24 | 3-Cyclohexylpropan-1-one | 4-(Hydroxymethyl)benzyl | 2.1 | nih.gov |

| Compound 29 | 1-(2-Naphthyl methyl) | Unsubstituted Benzyl | Nanomolar Range | nih.gov |

The presence of a methyl group at the C-2 position of the piperazine ring in 1-benzyl-2-methylpiperazine (B1279397) introduces a chiral center, meaning the compound can exist as two distinct enantiomers: (R)-1-benzyl-2-methylpiperazine and (S)-1-benzyl-2-methylpiperazine. Stereochemistry is a critical factor in pharmacology, as biological receptors are themselves chiral, often leading to different affinities and efficacies for different enantiomers of a drug.

Research into chiral 2-methylpiperazine (B152721) derivatives has demonstrated the significant role of this stereocenter in ligand-receptor interactions. researchgate.net Studies have shown that the steric effects of substituents at the C-2 position can dictate the biological activity profile. For example, a series of 2-(R)-methyl-substituted piperazines were found to be potent and highly selective ligands for the M₂ muscarinic acetylcholine (B1216132) receptor, with over 100-fold selectivity versus the M₁ receptor. researchgate.net This enantiopreference underscores that the precise three-dimensional arrangement of the methyl group is vital for optimal interaction with the M₂ receptor's binding site. The orientation of the C-2 substituent influences how the entire scaffold fits within the receptor, affecting key binding interactions. researchgate.net

While direct comparative studies on the (R)- and (S)-enantiomers of 1-benzyl-2-methylpiperazine hydrochloride are not extensively detailed in the available literature, the established principles of stereoselectivity in related 2-methylpiperazine analogs strongly suggest that the two enantiomers would exhibit different pharmacological profiles.

| Compound Class | Chiral Center | Finding | Implication | Reference |

|---|---|---|---|---|

| 2-(R)-methyl-substituted piperazines | C-2 Position | Potent and selective M₂ receptor ligands with >100-fold selectivity over M₁ receptors. | The (R)-configuration is crucial for high-affinity and selective binding to the M₂ receptor. | researchgate.net |

| General 2-substituted piperazines | C-2 Position | Introduction of different functionalities at this position reveals a strong influence of steric effects on biological activity. | The size and orientation of the C-2 substituent directly impact ligand-receptor interactions. | researchgate.net |

The piperazine ring serves as a central scaffold in many biologically active compounds, and substitutions on its carbon atoms can significantly alter efficacy. nih.gov However, it is noted that approximately 80% of piperazine-containing drugs in medicinal chemistry feature substitutions only at the nitrogen atoms, highlighting a comparative lack of exploration into C-atom functionalization. mdpi.comresearchgate.net

The methyl group at the C-2 position of 1-benzyl-2-methylpiperazine is a key feature. Substituents on the carbon atoms of the piperazine ring can influence the molecule's conformation and steric profile. Research on derivatives with substituents at the 3-position of the piperazine ring has shown that these molecules can interact strongly with various receptors in the central nervous system, such as sigma receptors. researchgate.net This indicates that the position of alkyl groups on the piperazine core is a determinant of receptor affinity and selectivity.

The introduction of a methyl group at C-2, as in the title compound, restricts the conformational flexibility of the piperazine ring and introduces a specific steric bulk. This can lead to more favorable interactions with a target receptor by locking the molecule into a bioactive conformation or by making specific, productive steric contacts within the binding pocket. Conversely, it could also lead to unfavorable steric clashes with other receptors, thereby enhancing selectivity. The steric effects of groups introduced at the C-2 position have been described as showing an "interesting trend" in terms of biological activity, confirming the sensitivity of receptors to the substitution pattern on the piperazine core. researchgate.net

Computational and Molecular Modeling Approaches in SAR

To complement experimental SAR studies, computational and molecular modeling techniques have become indispensable tools. These methods provide a theoretical framework for understanding how ligands interact with their receptors at an atomic level, helping to rationalize experimental findings and guide the design of new, more effective molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method has been widely applied to piperazine derivatives to elucidate their binding modes with various biological targets, including dopamine (B1211576), serotonin (B10506), and sigma receptors. nih.govmdpi.comnih.gov

For benzylpiperazine derivatives, docking studies have revealed common interaction patterns. A crucial interaction for many arylpiperazine compounds is a charged-assisted hydrogen bond between the protonated nitrogen of the piperazine ring and a highly conserved aspartate residue in the third transmembrane helix of G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors. mdpi.com The benzyl group typically orients itself into a hydrophobic pocket within the receptor, where it can engage in favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. indexcopernicus.com

In a study involving benzylpiperazine derivatives as inhibitors of the anti-apoptotic protein Mcl-1, molecular docking simulations were used to rationalize the observed binding affinities and selectivity. nih.gov The models suggested that the compounds fit into a hydrophobic groove on the protein surface, with the benzyl group making key hydrophobic contacts. These computational predictions of binding modes provide a structural hypothesis for the experimental SAR data, explaining why certain substitutions enhance affinity while others diminish it.

| Receptor Target Class | Key Interacting Residue(s) | Type of Interaction | Structural Moiety Involved | Reference |

|---|---|---|---|---|

| Dopamine/Serotonin Receptors (GPCRs) | Aspartate (in TM3) | Charged-assisted Hydrogen Bond | Protonated Piperazine Nitrogen | mdpi.com |

| Dopamine/Serotonin Receptors (GPCRs) | Phenylalanine, Tyrosine | π-π Stacking / Hydrophobic | Benzyl Ring | indexcopernicus.com |

| Mcl-1 (Bcl-2 family protein) | Hydrophobic Groove Residues | Hydrophobic Interactions | Benzyl Group | nih.gov |

| dCTPase Enzyme | Gln82, Glu78 | Hydrogen Bonds | Piperazin-1-ylpyridazine core | indexcopernicus.com |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. herts.ac.uk This is achieved by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) and using statistical methods to build a mathematical model that relates these descriptors to the observed activity.

Several QSAR studies have been conducted on piperazine derivatives to identify the key physicochemical properties that govern their pharmacological effects. researchgate.netnih.gov For a series of aryl alkanol piperazine derivatives with antidepressant activities, a 2D-QSAR model indicated that descriptors such as the dipole moment (Dipole-mag) and certain atom-type counts (Atype_C_6, S_sssCH) were major influencers of 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.govresearchgate.net For noradrenaline (NA) reuptake inhibition, descriptors related to the highest occupied molecular orbital (HOMO) energy and molecular shape (PMI-mag, Shadow-XZ) were found to be critical. nih.gov

These models provide quantitative insights into the SAR. For example, the importance of the dipole moment suggests that electrostatic interactions are key for binding, while the relevance of HOMO energy points to the significance of the molecule's ability to participate in charge-transfer interactions. Although a specific QSAR model for this compound was not found, the results from related piperazine series provide a strong indication of the types of molecular properties that are likely to be important for its activity. These findings can be used to predict the activity of new, unsynthesized analogs and to prioritize which compounds to synthesize and test.

| Biological Activity | Important QSAR Descriptors | Physicochemical Interpretation | Reference |

|---|---|---|---|

| 5-HT Reuptake Inhibition | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | Relates to molecular size, polarity/electrostatics, and surface properties. | nih.gov |

| NA Reuptake Inhibition | HOMO, PMI-mag, S_sssN, Shadow-XZ | Relates to electron-donating ability, molecular shape, and size. | nih.gov |

Conformational Analysis and Bioactive Conformation Studies

The three-dimensional structure of this compound is crucial to its interaction with biological targets. Conformational analysis examines the different spatial arrangements of atoms that can be achieved through rotation around single bonds, while bioactive conformation studies aim to identify the specific shape the molecule adopts when it exerts its biological effect.

The conformational landscape of 1-benzyl-2-methylpiperazine is primarily dictated by two key structural features: the piperazine ring and the rotatable bond connecting the benzyl group to the piperazine nitrogen.

The piperazine ring, a six-membered heterocycle, typically adopts a chair conformation to minimize steric strain. Due to the presence of two nitrogen atoms, a ring inversion process can occur, leading to two distinct chair forms. In the case of 1-benzyl-2-methylpiperazine, the substituents on the ring can exist in either axial or equatorial positions. The relative stability of these conformers is influenced by the steric bulk of the substituents. Generally, conformers with bulkier groups in the equatorial position are energetically favored to reduce steric hindrance. The methyl group at the C2 position and the benzyl group at the N1 position will therefore preferentially occupy equatorial positions.

Furthermore, hindered rotation around the amide-like N-C bond in N-benzoylated piperazines has been observed in NMR studies, leading to distinct rotamers (syn and anti). nih.gov While 1-benzyl-2-methylpiperazine does not possess a carbonyl group, the principle of restricted rotation and distinct stable conformers can be considered, influenced by the electronic and steric properties of the benzyl group.

Computational studies, such as those performed on similar 1-benzyl-1,2,3,4-tetrahydroisoquinolines, have been used to estimate the energy barriers between different stable conformers. researchgate.net These studies indicate a preference for extended or semi-folded conformations depending on N-alkylation. researchgate.net For 1-benzyl-2-methylpiperazine, similar computational approaches could elucidate the preferred orientation of the benzyl group relative to the piperazine ring.

The bioactive conformation is often determined through techniques like X-ray crystallography of the ligand bound to its target protein or through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) in solution. researchgate.net For this compound, identifying the precise bioactive conformation would require experimental data from binding studies with its specific molecular target. The protonation of one of the piperazine nitrogens in the hydrochloride salt will influence the molecule's electronic properties and could play a role in stabilizing a particular bioactive conformation through specific ionic interactions with the target.

To illustrate the concept of different conformers and their relative energies, the following table presents hypothetical data based on general findings for substituted piperazines.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| Chair 1 | 1-Benzyl (equatorial), 2-Methyl (equatorial) | 0 (most stable) |

| Chair 2 | 1-Benzyl (axial), 2-Methyl (equatorial) | > 2 |

| Chair 3 | 1-Benzyl (equatorial), 2-Methyl (axial) | > 2 |

| Twist-Boat | - | > 5 |

Note: This table is illustrative and not based on experimental data for this compound.

Analytical Methodologies for Research Applications

Spectroscopic Characterization of 1-Benzyl-2-methylpiperazine (B1279397) Hydrochloride and its Derivatives

Spectroscopy is a cornerstone in the structural analysis of 1-Benzyl-2-methylpiperazine hydrochloride, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Benzyl-2-methylpiperazine would be expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the piperazine (B1678402) ring, and the methyl group. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene protons (-CH₂-) would likely produce a singlet or a pair of doublets (if diastereotopic) around δ 3.4-3.5 ppm. The protons on the piperazine ring would exhibit a complex series of multiplets between δ 1.9 and δ 3.0 ppm, with the proton at the C2 position adjacent to the methyl group showing a distinct shift. The methyl group protons (-CH₃) would present as a doublet around δ 0.9-1.4 ppm, coupled to the adjacent proton on the piperazine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For 1-Benzyl-2-methylpiperazine, characteristic signals would include those for the benzyl group's aromatic carbons (typically between δ 127 and 138 ppm) and the benzylic carbon (around δ 63 ppm). The carbons of the piperazine ring would resonate in the range of δ 45-61 ppm. The methyl carbon would give a signal at the higher field end of the spectrum, typically around δ 19-20 ppm. For a similar compound, (S)-1-Benzyl-3-methylpiperazine, reported ¹³C NMR chemical shifts in CDCl₃ were observed at δ 19.9 (CH₃), 45.8, 50.5, 53.6 (piperazine CH₂), 61.2 (piperazine CH), and 63.4 (benzyl CH₂), along with aromatic signals at δ 127.0, 128.2, 129.2, and 138.1. rsc.org

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (Benzyl) | 7.2 - 7.4 (m) | 127.0 - 130.0 |

| Quaternary C (Benzyl) | - | ~138 |

| Benzylic CH₂ | ~3.5 (s) | ~63 |

| Piperazine CH (C2) | ~2.8 - 3.0 (m) | ~61 |

| Piperazine CH₂ | 1.9 - 2.9 (m) | 45 - 54 |

| Methyl CH₃ | 0.9 - 1.4 (d) | ~20 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would display characteristic absorption bands.

The presence of the aromatic ring from the benzyl group would be confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the methyl and piperazine groups would show strong stretching bands in the 2850-3000 cm⁻¹ range. C-N stretching vibrations associated with the piperazine ring are expected to appear in the 1000-1250 cm⁻¹ region. As a hydrochloride salt, a broad absorption band corresponding to the N-H⁺ stretch of the protonated amine would be expected in the 2400-2800 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₃, CH₂, CH) | Stretching | 2850 - 3000 |

| N-H⁺ (Amine Salt) | Stretching | 2400 - 2800 (broad) |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1250 |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.

For 1-Benzyl-2-methylpiperazine, the protonated molecule [M+H]⁺ would be observed in soft ionization techniques like Electrospray Ionization (ESI). Using Electron Ionization (EI), the molecule undergoes characteristic fragmentation. The most prominent fragmentation pathway for benzylpiperazine derivatives involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91, which is often the base peak. xml-journal.neteuropa.eu Another significant fragmentation involves the piperazine ring, which can lead to ions at m/z 56 (C₃H₆N⁺) or ions resulting from the loss of the methyl group or parts of the piperazine ring. xml-journal.neteuropa.eu The molecular ion peak (M⁺) for the free base (C₁₂H₁₈N₂) would be at m/z 190.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 191 | [C₁₂H₁₈N₂ + H]⁺ | Protonated Molecule (ESI) |

| 190 | [C₁₂H₁₈N₂]⁺ | Molecular Ion (EI) |

| 175 | [M - CH₃]⁺ | Loss of methyl group |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

| 70 | [C₄H₈N]⁺ | Piperazine ring fragment |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |

Chromatographic Separation and Detection Techniques

Chromatographic methods are vital for separating this compound from other substances and for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like piperazine derivatives. scholars.direct The analysis of 1-Benzyl-2-methylpiperazine by GC-MS is typically straightforward and does not require prior derivatization. europa.eu

In a typical GC-MS method, the compound is separated on a capillary column (e.g., a nonpolar or medium-polarity column like a 5% phenyl-methylpolysiloxane) before being introduced into the mass spectrometer. The mass spectrometer then provides fragmentation data, as described in the previous section, allowing for positive identification. For enhanced selectivity, a Nitrogen-Phosphorus Detector (NPD) can be used, which is highly sensitive to nitrogen-containing compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of piperazine derivatives in various matrices. nih.govnih.gov This technique is particularly useful for compounds that are not easily volatilized or are thermally labile.

The separation is typically achieved using reverse-phase liquid chromatography on a C18 column with a gradient elution of a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium formate) and an organic solvent such as methanol or acetonitrile. nih.govnih.gov Detection is performed using a tandem mass spectrometer, often in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent ion ([M+H]⁺) and monitoring specific product ions formed through collision-induced dissociation. This approach provides excellent selectivity and allows for very low limits of detection. nih.gov For benzylpiperazines, the transition from the parent ion to the characteristic m/z 91 fragment is often monitored for quantification. xml-journal.net

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely utilized analytical technique for the separation, identification, and quantification of compounds that possess a chromophore, a part of the molecule that absorbs UV light. Given the presence of the benzyl group in this compound, this compound is well-suited for analysis by HPLC-UV. The benzyl ring contains a phenyl group, which exhibits strong UV absorbance, typically around 254 nm, allowing for sensitive detection.

The separation in HPLC is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents) that is pumped through the column at high pressure. For piperazine derivatives, reversed-phase HPLC is the most common approach. unodc.org In this mode, a nonpolar stationary phase, such as octadecylsilane (C18), is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. The retention of a compound is influenced by its hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. nih.gov

The development of an effective HPLC-UV method for this compound would involve the optimization of several parameters to achieve good resolution, peak shape, and analysis time. These parameters include the choice of stationary phase, the composition of the mobile phase (including the ratio of organic solvent to water and the pH), the flow rate, and the detection wavelength. The pH of the mobile phase is particularly important for ionizable compounds like piperazines, as it can affect their charge state and, consequently, their retention behavior. nih.gov

For illustrative purposes, a typical set of HPLC-UV conditions for the analysis of this compound and related substances is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Application in Research and Development Processes

The utility of a well-defined HPLC-UV method for this compound extends throughout the research and development lifecycle, from synthesis to application-focused studies.

Monitoring of Reaction Progress and Product Purity

In the synthesis of this compound, which can be prepared by the reaction of 2-methylpiperazine (B152721) with benzyl chloride, HPLC-UV is an invaluable tool for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at various time points and analyzing them, researchers can track the consumption of the starting materials and the formation of the desired product. This allows for the determination of the optimal reaction time and conditions.

Upon completion of the synthesis, HPLC-UV is employed to assess the purity of the crude and purified product. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for a quantitative determination of its purity. The presence of peaks other than the main product peak indicates the presence of impurities.

Detection and Quantification of Analogs in Experimental Samples

During the development and study of this compound, it is often necessary to distinguish it from and quantify it in the presence of its structural analogs. Analogs could include positional isomers (e.g., 1-Benzyl-3-methylpiperazine) or other substituted benzylpiperazines. The chromatographic separation power of HPLC is critical in this regard. By fine-tuning the mobile phase composition and other parameters, it is possible to achieve baseline separation of closely related compounds.

For instance, the methyl group at the 2-position of the piperazine ring in the target compound will impart a slightly different polarity and steric profile compared to an analog with the methyl group at the 3-position. This difference is often sufficient to result in different retention times on a C18 column, enabling their individual quantification. The ability to accurately quantify specific analogs is crucial in structure-activity relationship (SAR) studies, where the biological or chemical effects of subtle structural modifications are investigated.

Characterization of Synthetic By-products

The synthesis of 1-benzylpiperazine can result in the formation of by-products, with 1,4-dibenzylpiperazine being a common impurity if the reaction conditions are not carefully controlled. europa.eu Similarly, in the synthesis of 1-Benzyl-2-methylpiperazine, the formation of 1,4-dibenzyl-2-methylpiperazine is a potential side reaction. HPLC-UV can be used to detect and tentatively identify such by-products.

The retention time of a by-product will differ from that of the main product and starting materials. Based on an understanding of the reaction chemistry and the principles of chromatography, a hypothesis can be made about the identity of a by-product peak. For example, the more nonpolar 1,4-dibenzyl-2-methylpiperazine would be expected to have a longer retention time than the monosubstituted product in a reversed-phase system. For unambiguous identification, fractions corresponding to the impurity peak can be collected and subjected to further analysis by techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

The following table provides hypothetical retention time data for this compound and potential related compounds under the HPLC conditions described in Table 1, illustrating how this technique can be used to resolve these different species.

| Compound Name | Retention Time (minutes) | Potential Origin |

|---|---|---|

| 2-Methylpiperazine | 2.5 | Starting Material |

| Benzyl chloride | 4.1 | Starting Material |

| 1-Benzyl-2-methylpiperazine | 6.8 | Main Product |

| 1-Benzyl-3-methylpiperazine | 7.2 | Isomeric Analog |

| 1,4-Dibenzyl-2-methylpiperazine | 10.5 | Synthetic By-product |

This ability to separate and quantify the target compound from its precursors, analogs, and by-products underscores the critical role of HPLC-UV in the rigorous scientific investigation of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-2-methylpiperazine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React benzyl halides (e.g., benzyl chloride) with methyl-substituted piperazine derivatives in polar aprotic solvents (e.g., ethanol or toluene) under reflux .

- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Adjust parameters like temperature (60–100°C), pH (neutral to slightly basic), and stoichiometry to improve yield .

- Step 3 : Purify via recrystallization or column chromatography. Confirm purity (>95%) using melting point analysis and spectroscopic techniques .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to distinguish benzyl (δ 7.2–7.4 ppm for aromatic protons) and methyl-piperazine (δ 2.3–3.1 ppm for methyl groups) moieties .

- Mass Spectrometry (MS) :

- Use high-resolution MS to confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the hydrochloride salt .

- Infrared (IR) Spectroscopy :

- Identify N–H stretches (2500–3300 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) .

Q. How does the hydrochloride salt form influence solubility, and what solvents are optimal for in vitro studies?

- Solubility Profile :

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| Water | 10–15 | RT, pH 7.0 | |

| DMSO | >50 | RT | |

| Ethanol | 20–25 | 40°C |

- Methodological Note : Pre-warm aqueous solutions to 37°C to avoid precipitation in biological assays .

Q. What are the best practices for assessing purity and identifying impurities?

- HPLC Analysis :

- Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times with certified reference standards .

- Limit Tests :

- Quantify heavy metals (e.g., Pb, <20 ppm) via ICP-MS and residual solvents (e.g., ethanol) via GC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Strategy :

- Controlled Replication : Repeat solubility tests under identical conditions (pH, temperature, solvent grade) .

- Analytical Validation : Cross-validate using Karl Fischer titration (for water content) and dynamic light scattering (for particle size effects) .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

- Accelerated Degradation Studies :

- Condition 1 : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours .

- Condition 2 : UV light exposure (300–400 nm) to assess photodegradation .

- Analysis : Use LC-MS to identify degradation products (e.g., dealkylated piperazine or benzyl alcohol derivatives) .

Q. How can researchers differentiate between structural isomers (e.g., 1-benzyl-2-methyl vs. 1-benzyl-4-methyl) in synthetic mixtures?

- Methodology :

- 2D NMR (COSY, NOESY) : Correlate spatial proximity of benzyl and methyl groups to confirm substitution patterns .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign regiochemistry .

Q. What strategies are effective for elucidating the compound’s mechanism of action in neurological targets?

- In Silico Modeling :

- Perform molecular docking with serotonin/dopamine receptors using software like AutoDock Vina .

- In Vitro Assays :

- Radioligand Binding : Compete with [³H]spiperone in D2 receptor assays; calculate IC₅₀ values .

- Functional Assays : Measure cAMP modulation in transfected HEK293 cells .

Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 226.7 g/mol (C₁₂H₁₈N₂·HCl) | |

| Melting Point | 42–47°C (hydrochloride salt) | |

| LogP (Predicted) | 2.1 ± 0.3 | ChemAxon |

Table 2 : Common Impurities and Control Limits

| Impurity | Source | Acceptable Limit | Analytical Method |

|---|---|---|---|

| Unreacted benzyl halide | Incomplete synthesis | <0.1% | GC-MS |

| Dehydrohalogenation byproduct | Side reaction | <0.5% | HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.